molecular formula C24H30N2O3 B5005081 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide

Cat. No. B5005081
M. Wt: 394.5 g/mol
InChI Key: GSZZTUDLTXUKIE-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck & Co. as a potential treatment for psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound is thought to modulate dopamine signaling in these regions, which may be beneficial in treating psychiatric disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in the prefrontal cortex and limbic regions of the brain, which are important for regulating mood, motivation, and cognition. It has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation is that it has relatively low potency compared to other dopamine receptor antagonists, which may make it less effective in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Another potential direction is the development of more potent analogs of this compound that may be more effective in modulating dopamine signaling. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide involves several steps, starting with the reaction of 2-bromo-1-indanone with magnesium to form a Grignard reagent. This is then reacted with N-(3-methoxybenzyl)morpholine to form the corresponding alcohol, which is then converted to the carboxylic acid derivative using standard methods. The final step involves the reaction of the carboxylic acid with 2,6-dimethylmorpholine to form this compound.

Scientific Research Applications

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide has been extensively studied in preclinical models of psychiatric disorders, particularly in relation to its potential use as a treatment for schizophrenia and ADHD. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.

properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[(3-methoxyphenyl)methyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17-15-26(16-18(2)29-17)24(12-20-8-4-5-9-21(20)13-24)23(27)25-14-19-7-6-10-22(11-19)28-3/h4-11,17-18H,12-16H2,1-3H3,(H,25,27)/t17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZZTUDLTXUKIE-HDICACEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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